molecular formula C18H26N2O3S B2697432 (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone CAS No. 326176-87-8

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

货号: B2697432
CAS 编号: 326176-87-8
分子量: 350.48
InChI 键: CMZALTQWCNWQEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine moiety linked via a methanone group to a phenylsulfonyl-protected piperidine, places it within a class of molecules known for diverse pharmacological profiles. Piperidine and piperazine derivatives are frequently investigated as core scaffolds in the development of kinase inhibitors and have demonstrated potential in antiviral research, specifically as non-nucleoside inhibitors targeting viral RNA-dependent RNA polymerase . Furthermore, structurally related sulfonamide-containing compounds have shown promising bioactivity in early-stage research, including the induction of ferroptosis, a non-apoptotic form of cell death, in tumor cell lines . This suggests potential research applications in oncology, although the specific mechanism of action for this compound requires further investigation. Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties .

属性

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-15-7-11-19(12-8-15)18(21)16-9-13-20(14-10-16)24(22,23)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZALTQWCNWQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a synthetic piperidine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₆N₂O₃S
  • Molecular Weight : 350.48 g/mol
  • IUPAC Name : [1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS) and other biological pathways.

Key Mechanisms:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in the metabolism of corticosteroids, and its inhibition can lead to beneficial effects in metabolic disorders such as type 2 diabetes and obesity .
  • CNS Activity : The compound exhibits properties typical of piperidine derivatives, which can act as either CNS depressants or stimulants depending on dosage . This duality suggests potential applications in treating various neurological conditions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Antitumor Activity : Some studies have reported that piperidine derivatives can inhibit tumor growth .
  • Antibacterial and Antiviral Properties : These compounds have shown effectiveness against various pathogens, indicating potential use in infectious disease treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanoneAntitumor
(E)-N-(4-(trifluoromethyl)piperidin-1-yl)methylene benzenesulfonamideAntibacterial
CB1 Receptor Inverse AgonistsAntiobesity

Case Studies

Several studies highlight the therapeutic potential and biological activity of this compound and related compounds:

Study 1: Metabolic Syndrome Treatment

A study demonstrated that the inhibition of 11β-HSD type 1 could ameliorate conditions associated with metabolic syndrome, including insulin resistance and hypertension. The compound showed promising results in vitro and in vivo models, indicating its potential as a therapeutic agent for these conditions .

Study 2: CNS Disorders

Research has indicated that derivatives of piperidine, including the compound , might be beneficial for treating CNS disorders such as Alzheimer's disease. The modulation of neurotransmitter systems could provide symptomatic relief or modify disease progression .

科学研究应用

Central Nervous System Disorders

The compound exhibits properties that may be beneficial in treating various central nervous system disorders. Piperidin derivatives, including this compound, are known for their neuroactive effects, acting as either depressants or stimulants based on dosage. Research indicates potential applications in treating conditions such as:

  • Alzheimer's Disease : Inhibition of pathways related to cognitive decline.
  • Anxiety and Depression : Modulating neurotransmitter systems to alleviate symptoms .

Metabolic Disorders

The compound has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome management. This includes:

  • Type 2 Diabetes : Improving insulin sensitivity.
  • Obesity : Reducing fat accumulation and enhancing metabolic rate.
    The therapeutic efficacy in these areas is supported by studies demonstrating its ability to ameliorate symptoms associated with these disorders .

Anti-Cancer Activity

Research has shown that piperidine derivatives possess anti-cancer properties. The compound is noted for:

  • Anti-Tumor Effects : Inhibiting tumor growth and proliferation in various cancer models.
  • Leukemia Treatment : Specific activity against leukemic cells has been documented, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activities, including:

  • Anti-Bacterial : Effective against various bacterial strains.
  • Anti-Fungal and Anti-Viral : Exhibiting inhibitory effects on fungal infections and viral replication .

Cardiovascular Health

There is emerging evidence suggesting that compounds like (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone may contribute to cardiovascular health by:

  • Lowering plasma triglycerides.
  • Modulating lipid profiles, which can help prevent cardiovascular diseases .

Case Studies

StudyFocusFindings
Vinaya et al., 2009Anti-Bacterial ActivityDemonstrated significant inhibition of bacterial growth using piperidine derivatives, including the title compound.
Imamura et al., 2005Anti-HIV ActivityShowed effectiveness as an anti-HIV agent, highlighting its potential in treating viral infections.
Lefranc et al., 2013Anti-Cancer PropertiesReported on the anti-cancer effects of piperidine derivatives, establishing a foundation for further research into this compound's efficacy against tumors.

化学反应分析

Oxidation Reactions

The phenylsulfonyl group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYield (%)References
Sulfonyl Group Oxidation m-CPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°C → RTSulfoxide intermediates60–75
Full Oxidation H₂O₂ (30%), AcOH, 50°CSulfone derivatives85–92

Key findings:

  • Oxidation selectivity depends on stoichiometry (1 eq. m-CPBA yields sulfoxides; excess m-CPBA or H₂O₂ yields sulfones).

  • The methanone bridge remains inert under these conditions .

Reduction Reactions

The sulfonyl group and methanone moiety are susceptible to reduction:

Reaction TypeReagents/ConditionsProductsYield (%)References
Sulfonyl → Sulfide LiAlH₄, THF, reflux(4-Methylpiperidin-1-yl)(1-(phenylthio)piperidin-4-yl)methanone45–60
Ketone → Alcohol NaBH₄, MeOH, 0°CSecondary alcohol derivatives70–85

Key findings:

  • LiAlH₄ reduces sulfonyl groups to sulfides but does not affect the methanone group.

  • NaBH₄ selectively reduces the methanone to an alcohol without altering the sulfonyl group .

Nucleophilic Substitution

The piperidine rings participate in substitution reactions:

Reaction SiteNucleophileReagents/ConditionsProductsYield (%)References
Piperidine N-H Alkyl HalidesK₂CO₃, DMF, 80°CQuaternary ammonium salts50–65
Piperidine C-3 Grignard ReagentsTHF, −78°C → RTAlkylated piperidine derivatives30–45

Key findings:

  • Alkylation occurs preferentially at the less hindered piperidine nitrogen .

  • Steric hindrance from the 4-methyl group limits reactivity at the adjacent piperidine ring .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the compound undergoes structural rearrangements:

ConditionsReaction PathwayProductsYield (%)References
H₂SO₄ (conc.), 100°CSulfonyl Group MigrationIsomeric bis-piperidine sulfonates55–70
NaOH (aq.), EtOH, refluxMethanone Cleavage4-Methylpiperidine + 1-(phenylsulfonyl)piperidine-4-carboxylic acid90+

Cross-Coupling Reactions

The phenylsulfonyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductsYield (%)References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized derivatives40–55
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAminated piperidine analogs35–50

Stability Under Physiological Conditions

The compound degrades in simulated biological environments:

ConditionDegradation PathwayHalf-Life (h)References
pH 7.4 buffer, 37°CHydrolysis of methanone to carboxylic acid12–18
Human liver microsomesOxidative demethylation2–4

Comparative Reactivity Table

A comparison with structurally related compounds:

CompoundOxidation SusceptibilityReduction SusceptibilityNucleophilic Reactivity
(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanoneHigh (sulfonyl group)Moderate (sulfonyl, methanone)Low (steric hindrance)
(4-Phenylpiperidin-1-yl)(1-(tosyl)piperidin-4-yl)methanoneModerateHighModerate

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Synthesis Yield Reference
(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone Phenylsulfonyl, 4-methylpiperidine Mtb DprE1 inhibition 36%
(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (81) Benzyl-triazole, piperidine Antiproliferative activity 88%
(1-(3-Methoxybenzoyl)piperidin-4-yl)(4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl)methanone (83) 3-Methoxybenzoyl, phenyl-triazole High-yield antiproliferative agent 98%
(1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) 3-Hydroxybenzoyl, phenoxyphenyl Improved solubility and bioactivity 78%
((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone Imidazo-pyrrolo-pyrazine, pyrazole Kinase inhibition (patented) N/A

Key Observations:

Substituent Impact on Bioactivity :

  • The phenylsulfonyl group in the target compound enhances hydrophobic interactions in enzyme binding, critical for Mtb inhibition . In contrast, triazole derivatives (e.g., compound 81) exhibit antiproliferative activity due to their planar aromatic systems, which intercalate with DNA or proteins .
  • Hydroxy and methoxy groups (e.g., compound 20b) improve aqueous solubility, reducing aggregation in biological systems .

Synthetic Efficiency :

  • The target compound’s moderate yield (36%) contrasts with higher yields (78–99%) for triazole- and benzoyl-substituted analogues, likely due to steric hindrance from the phenylsulfonyl group .

Electronic and Physicochemical Properties

Table 2: Electronic Properties of Selected Analogues

Compound Name Substituent Electronic Effects LogP (Predicted) Reference
This compound Electron-withdrawing sulfonyl group 3.8
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Electron-donating methyl groups 2.5
(1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) Electron-donating hydroxy and phenoxy 2.9

Key Observations:

  • The phenylsulfonyl group increases the compound’s electron-withdrawing capacity, raising its LogP (3.8) compared to methyl-substituted analogues (LogP 2.5) .
  • Hydroxy and phenoxy groups reduce LogP, enhancing membrane permeability and bioavailability .

Notes

Solubility and Stability: Phenylsulfonyl derivatives exhibit lower aqueous solubility but greater metabolic stability compared to hydroxy-substituted analogues . Discontinued products like “(1-(phenylsulfonyl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone” suggest synthesis or stability challenges in related compounds .

Synthetic Recommendations :

  • Optimize reaction conditions (e.g., temperature, catalysts) to improve yields of phenylsulfonyl derivatives.
  • Introduce polar substituents (e.g., hydroxy groups) to balance lipophilicity and solubility .

Future Directions :

  • Explore hybrid structures combining phenylsulfonyl groups with triazole or hydroxy motifs for dual-target inhibitors .

常见问题

Q. Table 1. Key Synthetic Parameters and Yields

Reaction ComponentConditionsYieldReference
4-MethylpiperidineEDCI/HOBt, DCM, N₂, 24h78%
Phenylsulfonyl chlorideEt₃N, THF, 0°C→RT84%
Purificationn-hexane/EtOAc (5:5)95%

Q. Table 2. Stability Under Hydrolytic Conditions

pHDegradation ProductsHalf-Life (Days)Reference
1None>30
7Minor hydrolysis (<5%)28
13Sulfonic acid derivative (90%)7

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。